(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one
Overview
Description
(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C16H10O5 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Chemical Properties
Generation via Palladium-Catalyzed Carbonylative Reaction : A study by Luo and Wu (2011) in "Organic Letters" describes a novel pathway for generating 3-(benzofuran-3-ylmethylene)benzofuran-2(3H)-ones using a palladium-catalyzed carbonylative reaction. This method highlights a double insertion of triple bonds in the reaction process, providing products with good yields and high selectivity (Luo & Wu, 2011).
Crystal Structure Analysis : Research on Magnolia soulangiana by Song, Fronczek, and Fischer (2001) in "Acta Crystallographica Section E" examines the crystal structure of a similar compound, providing insights into its conformation and planarity (Song, Fronczek, & Fischer, 2001).
Medical and Biological Applications
PET Probe Imaging : Gao et al. (2013) in "Bioorganic & Medicinal Chemistry Letters" developed a potential PET probe for imaging the enzyme PIM1. This compound shows selective inhibition of PIM1, a kinase associated with various cancers (Gao et al., 2013).
Cytotoxic Properties : A study by Ganapaty et al. (2009) in "Phytochemistry" found significant cytotoxicity in a similar benzofuran derivative, suggesting potential applications in cancer therapy (Ganapaty et al., 2009).
Antibacterial Activity : Hadj-Esfandiari et al. (2007) in "Bioorganic & Medicinal Chemistry Letters" synthesized a series of benzofuranone derivatives showing notable antibacterial activity against various Gram-positive and Gram-negative bacteria (Hadj-Esfandiari et al., 2007).
Industrial and Chemical Applications
- Photoinitiator for Polymerization : Kumbaraci et al. (2012) in "Journal of Polymer Science Part A" explored the use of a 1,3-benzodioxole derivative as a photoinitiator for free radical polymerization, highlighting its potential in industrial applications (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c17-10-2-3-11-13(7-10)21-15(16(11)18)6-9-1-4-12-14(5-9)20-8-19-12/h1-7,17H,8H2/b15-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDONNSGYFLFOCD-UUASQNMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.